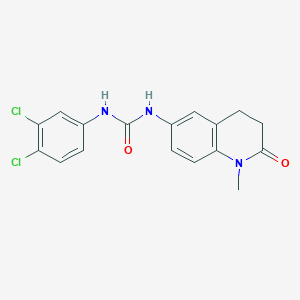![molecular formula C6H11ClFN3 B2775225 [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 2197056-50-9](/img/structure/B2775225.png)
[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C6H11ClFN3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10FN3.2ClH/c7-1-2-10-5-9-4-6(10)3-8;;/h4-5H,1-3,8H2;2*1H . This indicates the presence of a fluorine atom attached to an ethyl group, which is further connected to an imidazole ring.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 216.09 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the resources I have .作用機序
The exact mechanism of action of [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride is not fully understood, but it is believed to act by modulating the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and glycine. This compound has been shown to enhance the activity of GABA receptors and inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant properties. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress.
実験室実験の利点と制限
One of the main advantages of [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride in lab experiments is its broad spectrum of activity against a range of seizure types. This makes it a useful tool for studying the mechanisms underlying different types of seizures. However, one limitation of this compound is that it can have side effects, such as dizziness, nausea, and fatigue, which can affect the results of experiments.
将来の方向性
There are several potential future directions for research on [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride. One area of interest is the development of new derivatives of this compound that may have improved pharmacological properties, such as increased potency or reduced side effects. Another area of interest is the investigation of the neuroprotective effects of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is also potential for the use of this compound in combination with other drugs for the treatment of epilepsy and other neurological disorders.
合成法
The synthesis of [1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride involves the reaction of 2-fluoroethylamine hydrochloride with 5-amino-1H-imidazole-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified by recrystallization from ethanol to obtain this compound as a white crystalline powder.
科学的研究の応用
[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride has been extensively studied for its anticonvulsant properties and has been shown to be effective against a range of seizure types, including partial seizures, generalized tonic-clonic seizures, and absence seizures. In addition to its anticonvulsant properties, this compound has also been studied for its potential use in the treatment of other neurological disorders, such as migraine headaches and neuropathic pain.
Safety and Hazards
特性
IUPAC Name |
[3-(2-fluoroethyl)imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.ClH/c7-1-2-10-5-9-4-6(10)3-8;/h4-5H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIRQCFZYHORHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2775142.png)
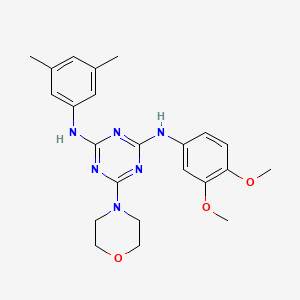

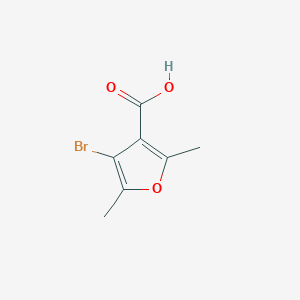
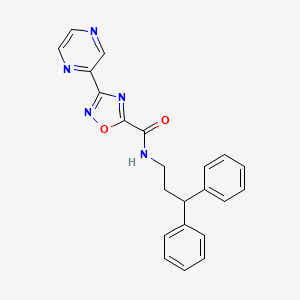
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2775151.png)
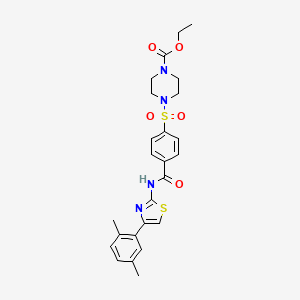

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2775156.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2775157.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2775158.png)
![3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2775160.png)
